molecular formula C8H18N2O2 B2357009 1-Methoxy-3-(piperazin-1-yl)propan-2-ol CAS No. 54469-44-2

1-Methoxy-3-(piperazin-1-yl)propan-2-ol

Cat. No.: B2357009
CAS No.: 54469-44-2
M. Wt: 174.244
InChI Key: GPWPRZZSLQXWIQ-UHFFFAOYSA-N
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Description

“1-Methoxy-3-(piperazin-1-yl)propan-2-ol” is a chemical compound. It’s closely related to “1-phenoxy-3-(piperazin-1-yl)propan-2-ol” derivatives, which have been designed and synthesized as potential triple reuptake inhibitors . These compounds simultaneously inhibit serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in databases like PubChem . The molecular formula is C14H22N2O3, and the molecular weight is 266.34 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . The molecular weight is 266.34 g/mol, and it has 2 hydrogen bond donor counts and 5 hydrogen bond acceptor counts .

Scientific Research Applications

Antidepressant Applications

1-Methoxy-3-(piperazin-1-yl)propan-2-ol derivatives have been studied for their potential antidepressant effects. Research has shown these derivatives to have dual action at 5-HT1A serotonin receptors and serotonin transporter. For instance, specific compounds like 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol have shown high nanomolar affinity for both these activities, suggesting their potential as antidepressants with a new dual mechanism of action (Martínez et al., 2001).

Anti-HIV and Antimicrobial Activity

These derivatives have also been explored for their anti-HIV-1 RT and antimicrobial activities. In a study involving the design and synthesis of novel 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives, significant inhibition of HIV-1 RT was observed in certain compounds, suggesting their potential as anti-HIV agents. Additionally, some compounds exhibited significant anti-HIV activity with good safety index, indicating their potential in HIV-1 treatment (Chander et al., 2016).

Anticancer Potential

This compound and its derivatives have shown promise in cancer treatment. A study identified a metabolite of naftopidil, 1-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy) propan-2-ol (HUHS190), which exhibited selective toxicities against cancer cells, indicating its potential as an anti-cancer drug (Shimizu et al., 2019).

Potential in Treating Arrhythmia and Hypertension

These compounds have also been investigated for their antiarrhythmic and antihypertensive effects. Certain derivatives displayed strong activities in these areas, suggesting their potential in treating cardiovascular disorders. The antiarrhythmic and hypotensive effects were found to be related to their alpha-adrenolytic properties, particularly due to the presence of the 1-phenylpiperazine moiety (Malawska et al., 2002).

Mechanism of Action

Target of Action

The primary targets of 1-Methoxy-3-(piperazin-1-yl)propan-2-ol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the reuptake of neurotransmitters, thereby regulating their levels in the synaptic cleft and influencing various physiological processes.

Mode of Action

This compound acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . By blocking these transporters, the compound prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This can enhance neurotransmission and potentially exert therapeutic effects in conditions associated with neurotransmitter imbalance.

Biochemical Pathways

The inhibition of SERT, NET, and DAT affects the monoamine neurotransmission pathway . Increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can influence various downstream pathways, potentially impacting mood, cognition, pain perception, and other physiological functions.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the synaptic cleft. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, the compound can enhance monoamine neurotransmission . This could potentially lead to improvements in symptoms of conditions like depression, where these neurotransmitters are often imbalanced.

Properties

IUPAC Name

1-methoxy-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-12-7-8(11)6-10-4-2-9-3-5-10/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWPRZZSLQXWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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